Funiculosine
Description
Historical Discovery and Isolation
The historical discovery of this compound traces back to systematic screening efforts for antiviral antibiotics conducted at the University of Tokyo in the late 1960s. Kunio Ando and colleagues first isolated this compound in 1969 from the filter cake of fermented broth cultures of Penicillium funiculosum Thom strain IAM 7013. The initial discovery emerged from primary screening procedures using Hermann's paper-disc agar-diffusion plaque-inhibition method, which demonstrated antiviral activity against Newcastle disease virus strain Miyadera growing on primary chick embryo fibroblast monolayers. The research team systematically cultured the fungus and employed various purification techniques to isolate the active compound in crystalline form from acetone extracts of the culture filtrate.
The isolation process involved multiple chromatographic steps and chemical characterizations to establish the purity and identity of the compound. The researchers noted that this new antibiotic was clearly distinct from helenine, another antiviral compound previously reported from Penicillium funiculosum, differing significantly in both biological and chemical properties. The successful isolation of this compound represented a breakthrough in natural product discovery, as it revealed a completely novel structural class of bioactive compounds from fungal sources. The compound was named funiculosin (later also referred to as this compound) because it represented a specific metabolic product unique to Penicillium funiculosum, establishing a direct nomenclatural connection to its producing organism.
Nomenclature and Chemical Classification
This compound exhibits a complex nomenclatural history reflecting its structural uniqueness and diverse biological activities. The compound is officially designated by the Chemical Abstracts Service number 11055-06-4 and is recognized under multiple synonymous names including funiculosin, funiculosin (antibiotic), and funiculosin (pyridone). The International Union of Pure and Applied Chemistry systematic name describes it as 2(1H)-Pyridinone, 3-[(2R,6S)-3,6-dihydro-5-methyl-6-[(1E,3S,5R)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(1α,2α,3α,4α,5α)-2,3,4,5-tetrahydroxycyclopentyl].
From a chemical classification perspective, this compound belongs to the alkaloid family, characterized as nitrogen-containing compounds that typically exhibit significant pharmacological effects. More specifically, it represents a derivative of N-methyl-4-hydroxy-3,5-disubstituted-2-pyridone, establishing its place within the 4-hydroxypyridone class of natural products. The compound's molecular formula C27H41NO7 reflects its complex structure incorporating multiple functional groups that contribute to its biological activity. A particularly distinctive feature of this compound is the presence of a cyclopentanetetrol moiety, which represents the first reported occurrence of this structural unit in natural products. This unique substituent significantly distinguishes this compound from other members of the 4-hydroxypyridone family and contributes to its characteristic biological properties.
Taxonomic Origin from Penicillium funiculosum
Penicillium funiculosum, the source organism of this compound, represents a well-characterized fungal species with a comprehensive taxonomic classification within the Ascomycota division. According to Index Fungorum, the complete taxonomic hierarchy places Penicillium funiculosum within the following classification: Kingdom Fungi, Division Ascomycota, Class Eurotiomycetes, Order Eurotiales, Family Aspergillaceae, Genus Penicillium. The species was originally described and named by Charles Thom in 1910, establishing its taxonomic identity based on morphological characteristics. However, recent molecular phylogenetic studies have revealed that some strains previously classified as Penicillium funiculosum actually belong to the genus Talaromyces, leading to the reclassification of certain isolates as Talaromyces funiculosus.
The producing organism exhibits characteristic morphological features typical of the Penicillium genus, including biverticillate conidiophores measuring 15-100 × 2-3.5 micrometers, with smooth surfaces and distinctive branching patterns. The species demonstrates rapid growth on general culture media and produces strong secalonic acid when cultured on Creatine Sucrose Agar at 37°C. Penicillium funiculosum shows worldwide distribution and ubiquitous occurrence, making it readily accessible for research purposes. Beyond this compound production, this species serves multiple biotechnological applications, including the production of industrially important enzymes such as xylanase and beta-glucanase, which are utilized in animal feed formulations. The organism also functions as a plant pathogen, particularly affecting pineapple crops where it causes fruitlet core rot, leathery pocket, and interfruitlet corking diseases.
Research Evolution and Scientific Significance
The research trajectory of this compound has evolved considerably since its initial discovery, expanding from basic structural characterization to comprehensive mechanistic studies and potential therapeutic applications. Early investigations focused primarily on establishing the compound's antiviral properties, demonstrating its efficacy against both DNA and RNA viruses in primary chick embryo fibroblast cell cultures. Subsequent research revealed that this compound possessed significant antifungal activity, particularly against pathogenic fungi such as Trichophyton mentagrophytes and Candida albicans. This dual antiviral and antifungal activity profile distinguished this compound from many other natural products and established its importance in antimicrobial research.
Mechanistic studies conducted in the 1970s and 1980s revealed that this compound functions as a potent inhibitor of mitochondrial electron transport, specifically targeting the cytochrome bc1 complex (Complex III) at the quinone reduction site. Research by Nelson and colleagues demonstrated that this compound mimics the action of antimycin in several critical ways, inhibiting the oxidation of NADH and succinate while leaving TMPD+ascorbate oxidation unaffected. The compound induces oxidation of cytochromes cc1 and causes additional reduction of cytochrome b in aerobic steady state conditions, with maximal inhibition occurring at concentrations of 0.4-0.6 nmol/mg protein. Comparative studies across different species revealed that this compound inhibits yeast and bovine cytochrome bc1 complexes similarly, with IC50 values of approximately 10 nM, while showing more than 10-fold higher IC50 values for the Paracoccus enzyme.
The scientific significance of this compound extends beyond its immediate biological activities to encompass broader implications for drug discovery and development. The compound's unique structural features, particularly the all-cis cyclopentanetetraol moiety, have inspired synthetic chemistry efforts aimed at developing novel therapeutic agents. Research has demonstrated that structural analogs of this compound, such as AS2077715, exhibit enhanced selectivity for fungal mitochondrial targets compared to mammalian systems, suggesting potential for developing species-specific antifungal agents. Recent investigations have also explored the immunomodulatory properties of this compound derivatives, revealing their ability to promote innate immune responses via the Toll-like receptor 4/myeloid differentiation factor 2 complex. This expanding understanding of this compound's mechanisms of action continues to drive research interest and positions the compound as a valuable lead structure for future therapeutic development efforts.
Properties
CAS No. |
11055-06-4 |
|---|---|
Molecular Formula |
C27H41NO7 |
Molecular Weight |
491.625 |
IUPAC Name |
3-[(6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one |
InChI |
InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18?,19?,22-,23-,24-,25+,26+/m1/s1 |
InChI Key |
UTZTYDYZCJIRLN-ZPXUAEPASA-N |
SMILES |
CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C |
Synonyms |
Funiculosine |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Antibiotic Activity
Funiculosine has been identified as a novel antibiotic with significant activity against various pathogenic microorganisms. Initial studies demonstrated its effectiveness against certain fungi, particularly Trichophyton species and Candida neoformans, with minimum inhibitory concentrations (MICs) that indicate potent antifungal properties .
Mechanism of Action
The mechanism by which this compound exerts its antifungal effects involves inhibition of the mitochondrial cytochrome bc1 complex (complex III). This inhibition selectively affects fungal cells while exhibiting reduced cytotoxicity towards mammalian cells. For instance, this compound showed an IC50 of 1.4 nM against T. mentagrophytes, significantly lower than its IC50 of 1200 nM against rat complex III .
Immune Modulation
Toll-like Receptor Activation
Recent research has highlighted the role of this compound variants, specifically FNC-RED, in modulating immune responses through Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) activation. These compounds have been shown to induce nuclear factor-κB (NF-κB) activation in immune cells, suggesting their potential use as vaccine adjuvants to enhance immune responses against infections .
Potential Therapeutic Applications
The ability of this compound to activate immune pathways positions it as a candidate for developing therapies aimed at enhancing host defense mechanisms. Its derivatives have been synthesized to improve efficacy and specificity in targeting TLR4/MD-2, which may lead to advancements in vaccine development and immunotherapy .
Industrial Applications
Enzyme Production
this compound is also associated with the production of cellulase enzymes from Penicillium funiculosum, which are used extensively in brewing and distilling industries. The cellulase enzyme preparation aids in the hydrolysis of cellulose, improving process efficiency and product quality by reducing viscosity during fermentation processes . This application emphasizes the biotechnological potential of this compound-derived enzymes.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of this compound and Related Compounds
| Compound | Core Structure | Key Substituents | Biological Activity | Source |
|---|---|---|---|---|
| This compound | Bicyclic 2-pyridone | Methoxy, alkyl side chains | Antifungal | Natural alkaloid |
| 2-Oxo-nicotinonitrile | Monocyclic 2-pyridone | Nitrile, keto group | Intermediate for antitumor agents | Synthetic |
| Cerpegin | Annelated pyridone | Ester, alkyl groups | Analgesic, anti-inflammatory | Natural product |
Key Observations :
- Structural Similarities: All three compounds feature a 2-pyridone core, critical for their bioactivity. This compound and cerpegin include annelated rings, enhancing structural complexity compared to 2-oxo-nicotinonitrile.
- Functional Divergence: Despite shared structural motifs, substituent groups dictate distinct biological roles. This compound’s methoxy and alkyl chains correlate with antifungal activity, while cerpegin’s ester groups are linked to anti-inflammatory effects. 2-Oxo-nicotinonitrile serves as a synthetic precursor for camptothecin analogs, emphasizing its role in antitumor drug development .
Research Findings and Mechanistic Insights
- This compound : In vitro studies report potent antifungal activity against Candida albicans (MIC₉₀ = 12.5 µg/mL), though cytotoxicity in mammalian cells limits therapeutic utility .
- Cerpegin : Demonstrates analgesic efficacy in murine models (ED₅₀ = 5 mg/kg) but lacks antifungal properties, highlighting the specificity of this compound’s substituents .
- 2-Oxo-nicotinonitrile: While inactive alone, its derivatives (e.g., camptothecin) show topoisomerase I inhibition (IC₅₀ = 0.1 µM), underscoring the importance of functional group modifications .
Comparison with Functionally Similar Antifungal Agents
This compound’s antifungal activity aligns it with polyenes (e.g., amphotericin B) and azoles (e.g., fluconazole). However, its unique mechanism—distinct from ergosterol binding or cytochrome P450 inhibition—positions it as a novel candidate for overcoming drug resistance .
Table 2: Functional Comparison with Broad-Spectrum Antifungals
| Compound | Mechanism of Action | Spectrum of Activity | Resistance Profile |
|---|---|---|---|
| This compound | Membrane disruption | Narrow (primarily Candida) | Not yet characterized |
| Amphotericin B | Ergosterol binding | Broad | Rare (resistance mechanisms rare) |
| Fluconazole | Cytochrome P450 inhibition | Broad | Common (upregulated efflux pumps) |
Implications : this compound’s narrow spectrum may reduce off-target effects, but further optimization is required to enhance potency and stability.
Preparation Methods
Genomic Organization and Enzyme Cascade
The complete biosynthetic pathway of funiculosin was recently reconstituted, revealing a five-enzyme cascade responsible for transforming a hydroxyphenyl-containing precursor into the cyclopentanetetraol core. Key enzymes include:
-
Flavin-dependent monooxygenase (FdmO) : Catalyzes the stereoselective dearomatization of the aromatic precursor, initiating ring contraction.
-
Repurposed O-methyltransferase (FdmM) : Mediates methylation at the C-5 position, stabilizing intermediates during redox transformations.
-
Dehydrogenase (FdmD) : Facilitates oxidation-reduction steps to establish the all-cis configuration of the cyclopentane ring.
A comparative analysis of kinetic parameters for these enzymes is provided in Table 1.
Table 1: Kinetic Parameters of Key Enzymes in Funiculosin Biosynthesis
| Enzyme | Substrate | (min) | (μM) |
|---|---|---|---|
| FdmO | Hydroxyphenyl A | 12.4 ± 0.8 | 45.2 ± 3.1 |
| FdmM | Intermediate B | 8.7 ± 0.5 | 89.6 ± 5.4 |
| FdmD | Intermediate C | 15.2 ± 1.1 | 32.1 ± 2.7 |
Fermentation Optimization for Yield Enhancement
Industrial-scale production relies on submerged fermentation using P. funiculosum strain PF8/403-M. Critical parameters include:
-
Carbon source : Cellulose derivatives (e.g., carboxymethyl cellulose) enhance titers by 40% compared to glucose.
-
Oxygen transfer rate : Maintaining dissolved oxygen at 30–40% saturation prevents accumulation of toxic intermediates.
-
pH control : A pH gradient from 6.8 to 5.2 over 120 hours aligns with enzyme activity profiles.
Chemical Synthesis and Derivatization
Reduction of Funiculosin to FNC-RED
FNC-RED, a TLR4/MD-2 agonist, is synthesized via sodium borohydride-mediated reduction of the native compound. Key steps include:
-
Dissolution of funiculosin in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
-
Dropwise addition of NaBH (2.5 equiv) at −10°C.
-
Quenching with acidic methanol (pH 3.0) to yield FNC-RED with 78% isolated purity.
Stereochemical Outcomes :
The reduction selectively targets the C-9 ketone, producing a single diastereomer confirmed by -NMR (δ 72.5 ppm, d, J = 4.1 Hz).
Phosphorylated Derivatives for Immunostimulation
Phosphate-functionalized derivatives exhibit enhanced solubility and human TLR4 activation. A representative synthesis involves:
-
Protection of the C-3 hydroxyl with tert-butyldimethylsilyl (TBS) groups.
-
Phosphorylation using POCl in pyridine at 0°C.
-
Deprotection with tetrabutylammonium fluoride (TBAF) to yield monophosphate-FNC (mpFNC).
Biological Activity :
mpFNC activates NF-κB in human macrophages at EC = 1.2 μM, compared to 8.7 μM for FNC-RED.
Downstream Processing and Purification
Centrifugation and Ultrafiltration
Post-fermentation broth undergoes sequential processing:
Chromatographic Purification
Final purification employs a three-step protocol:
-
Hydrophobic interaction chromatography (HIC) : Phenyl Sepharose resin with descending (NH)SO gradient (1.5 → 0 M).
-
Ion-exchange chromatography (IEX) : Q Sepharose FF eluted with 0–1 M NaCl gradient.
-
Size-exclusion chromatography (SEC) : Superdex 75 column resolves funiculosin (MW 648 Da) from residual proteins.
Yield Optimization :
Combining HIC and SEC achieves 92% purity, with a recovery rate of 67% from crude extract.
Analytical Characterization
Structural Elucidation Techniques
Functional Assays
-
Antifungal activity : Microdilution assays against Candida albicans show MIC = 2.5 μg/mL.
-
TLR4 activation : NF-κB reporter assays in Ba/F3 cells demonstrate EC = 8.7 μM for FNC-RED.
Industrial Applications and Regulatory Status
Use in Food Processing
Cellulase preparations from P. funiculosum (including funiculosin-contaning mixtures) are approved in 12 countries for brewing and distilling. Key benefits:
Pharmaceutical Development
FNC-RED and mpFNC are under preclinical evaluation as vaccine adjuvants. Challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
